molecular formula C15H14O3 B155265 2-(3-(Benzyloxy)phenyl)acetic acid CAS No. 1860-58-8

2-(3-(Benzyloxy)phenyl)acetic acid

Cat. No. B155265
CAS RN: 1860-58-8
M. Wt: 242.27 g/mol
InChI Key: LLZKAZNUCYYBQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of reagents and catalysts under specific conditions. For instance, the combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid has been used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . This suggests that acetic acid, a common reagent, can play a significant role in the transformation of related compounds, potentially including 2-(3-(Benzyloxy)phenyl)acetic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-(Benzyloxy)phenyl)acetic acid has been determined using techniques such as X-ray diffraction and quantum chemical calculations . These studies provide detailed information on the geometry and electron density of molecules, which are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. For example, the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols yields products with variable properties . This indicates that 2-(3-(Benzyloxy)phenyl)acetic acid could also undergo similar reactions, leading to a range of derivatives with different applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. The study of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid revealed the impact of intermolecular interactions on the compound's properties, such as the formation of hydrogen bonds . Similarly, the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide's properties were analyzed using X-ray diffraction and DFT calculations, showing the importance of molecular geometry in determining properties like antioxidant activity .

Scientific Research Applications

Electrochemical Cobalt-Catalyzed Selective Carboxylation

The compound 2-(3-(Benzyloxy)phenyl)acetic acid and related phenyl acetic acids are utilized in electrochemical carboxylation processes. These acids, including derivatives like 2-(3-(Benzyloxy)phenyl)acetic acid, are significant in creating pharmaceuticals and biologically active compounds. This research highlights a sustainable, cobalt-catalyzed electrochemical carboxylation method for benzyl halides with carbon dioxide, generating phenyl acetic acids with high selectivity. This process involves complex electrocatalysts and simulation studies for mechanistic analysis, indicating the compound's role in sophisticated synthetic chemistry applications (Malapit & Minteer, 2021).

Chemical Synthesis

Photoinduced Reductive Transformation

2-(3-(Benzyloxy)phenyl)acetic acid derivatives participate in chemical transformations like the reductive transformation of α,β-epoxy ketones to β-hydroxy ketones, a reaction facilitated by specific reagents such as 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid. This transformation is significant in organic synthesis and is enhanced by acetic acid compared to other proton donors (Hasegawa et al., 2004).

Material Science

Elaboration of Polybenzoxazine

Phloretic acid and its derivatives, like 2-(3-(Benzyloxy)phenyl)acetic acid, offer renewable alternatives for enhancing the reactivity of molecules towards benzoxazine ring formation in material science. This application is crucial for developing materials with thermal and thermo-mechanical properties suitable for various applications, indicating the compound's potential in creating advanced materials (Trejo-Machin et al., 2017).

Bioactivity Studies

Antiproliferative Activities

Derivatives of 2-(3-(Benzyloxy)phenyl)acetic acid, such as N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole, have been synthesized and evaluated for their antiproliferative activities against cancer cells. The results showed significant activity against specific cell lines, indicating the compound's potential in medical and pharmaceutical research (Jin et al., 2006).

Supercapacitor Applications

Enhanced Pseudocapacitance Performance

Derivatives of phenylglycine, including those related to 2-(3-(Benzyloxy)phenyl)acetic acid, have been synthesized and used to improve the electrochemical properties of poly ortho aminophenol (POAP), making them active electrodes for supercapacitors. The specific capacitance of these electrodes showed high values, making them promising candidates for supercapacitor applications (Kowsari et al., 2019).

properties

IUPAC Name

2-(3-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)10-13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZKAZNUCYYBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404655
Record name [3-(Benzyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Benzyloxy)phenyl)acetic acid

CAS RN

1860-58-8
Record name [3-(Benzyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Benzyloxyphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution Ethyl 2-(3-(benzyloxy)phenyl)acetate (Step A, 5.00 g, 18.5 mmol) in absolute ethanol (100 ml) was added 1N NaOH (40 ml) at room temperature. The reaction mixture was stirred for 3 hours, or until all the starting material is gone, concentrated and diluted with chloroform and acidified by 1M HCl to bring the pH to 3.5-4. The organic layer was washed with brine, dried over Na2SO4, filtered, concentrated and purified by flash chromatography on a silica gel column (chloroform:methanol, 95:5 spiked with acetic acid) to give the title compound as white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The crude benzyl 2-(3-(benzyloxy)phenyl)acetate was dissolved in a mixture of MeOH (20 mL) and THF (50 mL). To this solution was added 40 mL of 1N NaOH (40 mmol). The reaction mixture was stirred at room temperature for 2 h. The organic solvent was removed in vacuo. The remaining aqueous solution was extracted with diethyl ether (2×50 mL). The aqueous solution was then acidified with 1N HCl (50 mL) and the title compound precipitated. The solid was collected by filtration (4.35 g, 90% two steps). MS (ESI+) m/z 265 (M+Na)+.
Name
benzyl 2-(3-(benzyloxy)phenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 50 ml of methanol was added 3-hydroxyphenyl acetic acid (7.61 g, 0.05 mol). The mixture was cooled in an ice bath and then thionyl chloride was added (3.6 ml, 0.05 mol). The mixture was refluxed for 4 hrs and methanol was evaporated. The residue was extracted with ethyl acetate and sodium bicarbonate solution. The organic layer was dried and evaporated to give an oil (8.90 g). This oil was dissolved in 150 ml of acetone containing benzyl bromide (9.17 g, 0.053 mol) and potassium carbonate (16.9 g, 0.16 mol). The mixture was stirred at room temperature overnight. The solid was removed through filtration and solvents was evaporated. The residue was extracted with ethyl acetate and sodium bicarbonate solution. The organic layer was dried and evaporated. The residue was suspended in 70 ml of methanol and 1N sodium hydroxide solution was added (70 ml). The mixture was refluxed for 1 hr and solvents were evaporated. The residue was dissolved in 150 ml of water and extracted with ether. The aqueous layer was acidified with 1N hydrochloric acid and the white precipitate was filtered to give 3-benzyloxyphenyl acetic acid (11.0 g, 91%).
Quantity
9.17 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture containing 2-(3-hydroxyphenyl)acetic acid (0.800 g, 5.26 mmol), 2-bromopropane (0.971 g, 7.89 mmol), potassium hydroxide (0.740 g, 13.2 mmol), KI (18 mg, 0.11 mmol) in 20 mL EtOH was refluxed for 18 h. The solvent was removed and the residue was dissolved in 50 mL of water and extracted with ether. The aqueous layer was acidified with aqueous 1N HCl and extracted with EtOAc. The organic layers were dried (Na2SO4) and concentrated to afford a residue which was purified by silica gel chromatography (petroleum ether/EtOAc 4:1) to get 2-(3-(benzyloxy)phenyl)acetic acid as a white solid (0.45 g, 44%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.971 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Benzyloxy)phenyl)acetic acid
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Citations

For This Compound
3
Citations
E Mannekens, D Tourwe, WD Lubell - Synthesis, 2000 - thieme-connect.com
1-[(Benzyloxy) phenyl]-3-phenylacetones 1a-c have been conveniently synthesized by acylation of the PhCH2Li-DABCO complex with their respective N-methyl O-methyl hydroxamates …
Number of citations: 18 www.thieme-connect.com
J Lee, JH Lee, SY Kim, NA Perry, NE Lewin… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 2-benzyl and 2-phenyl-3-hydroxypropyl pivalates designed to incorporate the principal pharmacophores of phorbol esters have been synthesized and tested as PKC-α …
Number of citations: 24 www.sciencedirect.com
M Minaeian - 2017 - search.proquest.com
Alzheimer’s disease (AD) is the most common form of dementia and effects an estimated 44 million people worldwide. Current medications approved for the treatment of AD (…
Number of citations: 1 search.proquest.com

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